molecular formula C11H10 B170512 6-Methylazulene CAS No. 1654-52-0

6-Methylazulene

Cat. No.: B170512
CAS No.: 1654-52-0
M. Wt: 142.2 g/mol
InChI Key: ZEQVWDSVAGZQEU-UHFFFAOYSA-N
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Description

6-Methylazulene is a derivative of azulene, a nonbenzenoid aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene, but it exhibits unique properties due to its structure, which includes a five-membered ring fused to a seven-membered ring. The addition of a methyl group at the sixth position of azulene results in this compound, which retains the characteristic blue color and exhibits interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylazulene can be synthesized from readily available and inexpensive starting materials. One common method involves a two-step process. The first step is the formation of a key intermediate, which is then converted to this compound in the second step. This method yields this compound with a 63% yield .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methylazulene undergoes various types of chemical reactions, including:

    Substitution Reactions: The methyl group at the sixth position can be used as a synthetic handle to introduce different substituents.

    Electrophilic and Nucleophilic Reactions: The seven-membered ring of azulene exhibits electrophilic character, making it suitable for nucleophilic reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, formylating agents, and chloromethylketone. .

Major Products:

Scientific Research Applications

6-Methylazulene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methylazulene exerts its effects involves interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, the unique electronic properties of this compound contribute to its interactions with various molecular targets.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of the methyl group at the sixth position, which serves as a versatile synthetic handle.

Properties

IUPAC Name

6-methylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-5-7-10-3-2-4-11(10)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVWDSVAGZQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167941
Record name 6-Methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654-52-0
Record name 6-Methylazulene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylazulene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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